molecular formula C9H6F4O2 B6341193 2,3,5,6-Tetrafluoro-benzoic acid ethyl ester, 97% CAS No. 259793-41-4

2,3,5,6-Tetrafluoro-benzoic acid ethyl ester, 97%

Cat. No. B6341193
CAS RN: 259793-41-4
M. Wt: 222.14 g/mol
InChI Key: FUXXXXKLNQYCRA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6F4O2 . It is related to benzoic acid, with four fluorine atoms replacing hydrogen atoms on the benzene ring .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-benzoic acid ethyl ester consists of a benzene ring with four fluorine atoms and a carboxylic acid ethyl ester group . The presence of fluorine atoms and the ester group can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-benzoic acid ethyl ester are not fully detailed in the available resources. The compound is typically stored at temperatures between 2-8°C .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also interact with transition metals used in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound might interact with transition metals, such as palladium, to form new carbon-carbon bonds . This process involves the oxidative addition of the compound to the metal, followed by transmetalation .

Biochemical Pathways

Its potential use in sm cross-coupling reactions suggests that it could be involved in the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s molecular weight (2221388 g/mol) and structure suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its chemical structure and the body’s enzymatic activity.

Result of Action

Its potential use in sm cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2,3,5,6-Tetrafluoro-benzoic acid ethyl ester could be influenced by various environmental factors. These might include temperature, pH, and the presence of other chemicals or transition metals. For instance, its use in SM cross-coupling reactions would require the presence of a transition metal catalyst .

properties

IUPAC Name

ethyl 2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXXXXKLNQYCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-benzoic acid ethyl ester

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